mecilizine hydrochloride
Description
Historical Context of Meclizine (B1204245) Hydrochloride Discovery and Early Preclinical Investigations
Meclizine, as a chemical entity, was patented in 1951 and introduced for medical use in 1953 . Subsequently, in the 1960s, a team of scientists at the pharmaceutical company Pfizer significantly contributed to its development and characterization, focusing on its potential as an antiemetic and antivertigo agent that could alleviate symptoms without inducing significant drowsiness .
Early preclinical investigations focused on understanding its primary effects. Initial research involved evaluating various chemical compounds in animal models to identify potential antiemetic properties, with meclizine demonstrating promising results in reducing nausea and vomiting . These early studies laid the groundwork for its therapeutic applications.
Preclinical safety assessments included investigations into its developmental effects. Studies in animal models indicated that meclizine, when administered at doses significantly higher than typical human exposures (25 to 50 times), was observed to increase the occurrence of cleft palate in offspring . Furthermore, repeated oral administration in preclinical safety studies for a duration of 14 days demonstrated that meclizine was generally well-tolerated in animal models, with no serious adverse events reported during these specific investigation periods .
Overview of Meclizine Hydrochloride's Role in Basic Biomedical Science
In basic biomedical science, meclizine hydrochloride serves as a crucial tool for investigating central nervous system functions, energy metabolism, and specific signaling pathways. Its primary mechanism involves acting as a first-generation non-selective histamine (B1213489) H1 receptor antagonist . By blocking these receptors, meclizine inhibits histaminergic neurotransmission from the vestibular nuclei and the nucleus of the solitary tract (NTS) to the chemoreceptor trigger zone (CTZ) and the medullary vomiting center, thereby modulating signals related to motion sickness and emesis . Additionally, meclizine exhibits anticholinergic properties by blocking acetylcholine (B1216132), which further contributes to dampening excitatory neural pathways and reducing vestibular stimulation . It is known to depress labyrinth excitability and vestibular stimulation .
Beyond its established antihistaminic and anticholinergic actions, meclizine has revealed unexpected roles in cellular bioenergetics and disease models:
Mitochondrial Respiration and Energy Metabolism: Research has identified meclizine as an inhibitor of mitochondrial respiration. Intriguingly, this effect is observed in intact cells but not in isolated mitochondria, suggesting an indirect or unconventional mechanism . Further studies elucidated that meclizine directly inhibits the cytosolic enzyme CTP:phosphoethanolamine cytidylyltransferase (PCYT2). This inhibition leads to a significant accumulation of phosphoethanolamine, which itself acts as an endogenous inhibitor of mitochondrial respiration . This ability to shift cellular energy metabolism from respiration to glycolysis has demonstrated cytoprotective effects in preclinical models, including protection against ischemic injury in myocardial infarction and stroke models in animals .
| Target Pathway/Enzyme | Observed Effect | Biological Consequence (in research models) |
|---|---|---|
| Histamine H1 Receptor | Antagonism | Inhibition of histaminergic neurotransmission to vomiting center, reduction of vestibular stimulation |
| Acetylcholine (Muscarinic Receptors) | Antagonism (anticholinergic properties) | Dampening of excitatory neural pathways, further reduction of vestibular stimulation |
| CTP:phosphoethanolamine cytidylyltransferase (PCYT2) | Direct inhibition | Accumulation of phosphoethanolamine, inhibition of mitochondrial respiration, shift to glycolysis |
| Fibroblast Growth Factor Receptor 3 (FGFR3) signaling | Inhibition | Promotion of longitudinal bone growth (in achondroplasia mouse models) |
| Pregnane (B1235032) X Receptor (PXR) | Weak agonist activity | Potential effects on osteoclast formation and function, given PXR's role in inflammation and bone tissue |
This metabolic modulation has also shown neuroprotective effects in various neurodegeneration models. For instance, meclizine has demonstrated protection against polyglutamine (polyQ) toxicity in models of Huntington's disease, including Drosophila melanogaster, Caenorhabditis elegans, and murine striatal cell lines. This neuroprotection has been shown to correlate strongly with its ability to suppress mitochondrial respiration, acting independently of its antihistaminergic or antimuscarinic activities .
Fibroblast Growth Factor Receptor 3 (FGFR3) Signaling: Research indicates that meclizine hydrochloride can inhibit FGFR3 signaling. This inhibition has been observed to promote longitudinal bone growth in animal models of achondroplasia, a genetic disorder characterized by short-limbed dwarfism due to activating mutations in the FGFR3 gene. These findings suggest a potential for meclizine's repurposing in treating conditions involving aberrant bone development .
Pregnane X Receptor (PXR) Agonism: Meclizine has been identified as a weak agonist of the pregnane X receptor (PXR) . PXR is a nuclear hormone receptor involved in xenobiotic metabolism and plays roles in inflammatory processes and bone tissue regulation. This activity has led to speculation in research regarding meclizine's potential influence on osteoclast formation and function, given PXR's involvement in inflammation-related signaling pathways .
Pharmacokinetic Research Parameters: Understanding the pharmacokinetic profile of meclizine is crucial for its research applications. It is absorbed after oral administration, reaching peak plasma concentrations approximately 3 hours post-dose . The onset of its observed effects is around 1 hour . Meclizine has an elimination half-life of about 5-6 hours and is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6 . In vitro metabolic studies suggest it may undergo aromatic hydroxylation or benzylic oxidation mediated by CYP2D6 . It is known to cross the blood-brain barrier and has a reported volume of distribution of approximately 6.78 ± 3.52 L . Its bioavailability is considered low, ranging from 22-32% . The compound is excreted as metabolites in urine and unchanged in feces .
| Pharmacokinetic Parameter | Observed Value / Characteristic | Source(s) |
|---|---|---|
| Time to Peak Plasma Concentration (Tmax) | ~3 hours post-oral administration | |
| Onset of Action | ~1 hour | |
| Elimination Half-Life | ~5-6 hours | |
| Primary Metabolism Enzyme | CYP2D6 (hepatic) | |
| Blood-Brain Barrier Permeability | Crosses the barrier | |
| Volume of Distribution | ~6.78 ± 3.52 L | |
| Bioavailability (oral) | 22-32% (low) |
These detailed research findings underscore meclizine hydrochloride's significance not just as a symptomatic treatment but as a compound whose molecular interactions offer insights into complex biological processes, opening avenues for further scientific exploration.
Properties
CAS No. |
163837-34-1 |
|---|---|
Molecular Formula |
C11H6BrCl2NO2 |
Origin of Product |
United States |
Synthetic Pathways and Chemical Derivatization of Meclizine Hydrochloride
Established Synthetic Routes for Meclizine (B1204245) Hydrochloride
A common synthetic route for meclizine involves the reaction of 1-(4-chlorobenzhydryl)piperazine (B1679854) with 3-methylbenzyl chloride, followed by acidification to form the hydrochloride salt . Another approach utilizes reductive N-alkylation with 3-methylbenzaldehyde (B113406) instead of 3-methylbenzyl chloride in the final step .
The primary intermediate in meclizine synthesis is 1-(4-chlorobenzhydryl)piperazine. Its synthesis typically involves the reaction of piperazine (B1678402) with a 4-chlorobenzhydryl halide, such as 4-chlorobenzhydryl chloride. One method describes mixing piperazine with 4-chlorobenzhydryl chloride in toluene (B28343) at elevated temperatures (e.g., 80°C, followed by reflux) in the presence of dimethylformamide (DMF) and potassium iodide (KI) . Another approach involves the reduction of 4-chlorobenzophenone (B192759) to 4-chlorobenzhydrol (B192747) using sodium borohydride, followed by halogenation with thionyl chloride to yield 4-chlorobenzhydryl chloride, which then reacts with piperazine .
The other key precursor, 3-methylbenzyl chloride, can be synthesized via the side-chain monochlorination of m-xylene. This reaction often occurs at elevated temperatures in the presence of pyridine (B92270) or pyridine derivatives as catalysts, sometimes with UV radiation to minimize undesired nuclear chlorination .
Catalytic methods play a significant role in various stages of meclizine synthesis. In the N-alkylation step, where 1-(4-chlorobenzhydryl)piperazine reacts with 3-methylbenzyl chloride (or 3-methylbenzaldehyde), a basic catalyst like potassium carbonate (often referred to as "salt of wormwood") is commonly employed . Alternatively, for reductive N-alkylation, Raney nickel is used as a hydrogenation catalyst with hydrogen gas . Phase transfer catalysts or alkali metal halides, such as potassium iodide, have also been explored to improve the efficiency of substituted diphenylmethyl piperazine synthesis, including that of meclizine .
Precursor Synthesis and Intermediate Compound Derivation
Impurity Profiling and Control in Meclizine Hydrochloride Synthesis
Maintaining the purity of meclizine hydrochloride is critical. Impurity profiling identifies and quantifies unwanted substances that may arise from raw materials, synthetic pathways, or degradation processes . High-Performance Liquid Chromatography (HPLC) is a common analytical technique for detecting and quantifying impurities in meclizine hydrochloride .
Common impurities include those structurally similar to meclizine or its precursors. For instance, some impurities are common across other piperazine-containing antihistamines like buclizine, cyclizine (B1669395), and cetirizine (B192768), differing in the side chain at the piperazine residue . Oxidative degradation can lead to impurities such as the N-oxide derivative of meclizine (Impurity-5) . Other degradation products identified include m-tolylmethanol (Impurity-1), (4-chlorophenyl)-phenyl-methanol (Impurity-4), and 1-((4-chlorophenyl)(phenyl)methyl)piperazine (Impurity-6), which is also a key intermediate .
Elemental Contaminant Analysis and Determination (e.g., Nickel)
Elemental contaminants, particularly heavy metals, are a significant concern in pharmaceutical manufacturing. Nickel, for example, can be introduced as a catalyst, specifically Raney nickel, during the synthesis of meclizine hydrochloride, especially in reductive amination steps . The United States Pharmacopeia (USP) General Chapter 232 sets a maximum allowed nickel concentration of 20 parts per million (ppm) . Analytical methods, such as atomic absorption spectrometry (AAS), have been developed and validated for the accurate determination of nickel content in meclizine hydrochloride to ensure compliance with these safety limits .
Data on Nickel Content Determination:
| Parameter | Value | Source |
| USP Maximum Allowed Nickel Concentration | 20 ppm | |
| Nickel Recovery Rate (50% spike) | 109.33% | |
| Nickel Recovery Rate (100% spike) | 96.5% | |
| Nickel Recovery Rate (150% spike) | 97.55% |
Exploration of Meclizine Hydrochloride Analogs and Derivatives
Research has explored various analogs and derivatives of meclizine, often by modifying the diarylmethylamine core. These modifications aim to investigate structure-activity relationships or to develop compounds with altered pharmacological profiles. For example, studies have synthesized 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives by reacting 1-(4-chlorobenzhydryl)piperazine with different acid chlorides containing substituted aromatic rings . This involves N-substitution of the piperazine ring, leading to new compounds with potential variations in their chemical properties and biological activities . Some analogs may share common structural elements, such as the diphenylmethyl piperazine core, which is present in other antihistamines like cetirizine and hydroxyzine (B1673990) .
Stereochemical Considerations in Meclizine Hydrochloride Synthesis (R/S Enantiomers)
Meclizine contains a chiral center at the benzhydryl carbon, meaning it exists as a pair of enantiomers: R-meclizine and S-meclizine . Commercially available meclizine is typically a racemate, a 1:1 mixture of these two stereoisomers, and drug forms contain the racemic dihydrochloride (B599025) . The synthesis methods generally produce the racemic mixture . While the drug is used as a racemate, the presence of a chiral center necessitates consideration of stereochemistry, particularly in the development of highly selective or potent analogs, where enantioselective synthesis might be explored. The crystal structure of meclizine dihydrochloride has been determined, revealing two racemic enantiomers (R/S) packed as repetitive double layers in the crystal lattice, further confirming its racemic nature .
Enantioselective Synthesis and Separation Techniques for Meclizine Hydrochloride Isomers
As meclizine possesses a chiral center and is typically produced as a racemic mixture, the separation and characterization of its individual enantiomers are critical for understanding their distinct chemical and biological properties. Various chromatographic techniques have been developed for the enantiomeric resolution of meclizine hydrochloride.
Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
Enantiomeric separation of meclizine has been successfully achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS). One such method utilized a Phenomenex® Lux Cellulose (B213188) 1 C18 column (250 mm × 4.6 mm i.d, 5 µm particle size) for resolution. The mobile phase comprised acetonitrile (B52724) and 5 mM ammonium (B1175870) formate (B1220265) (pH 5.5, adjusted with formic acid) in a 90:10 (v/v) ratio, with a flow rate of 0.4 mL/min. This optimized system effectively separated the (+) Meclizine enantiomer, exhibiting a retention time of 1.58 minutes, from the (-) Meclizine enantiomer, with a retention time of 2.20 minutes. The method demonstrated linearity over a concentration range of 1–5 ng/mL, with a high correlation coefficient (r²) of 0.999. The limits of detection (LOD) and quantification (LOQ) were established at 1.0 ng/mL and 5.0 ng/mL, respectively.
High-Performance Liquid Chromatography (HPLC) Methods
Another robust method for enantiomeric separation employs High-Performance Liquid Chromatography (HPLC) with UV detection. This technique employed a Phenomenex® Lux Cellulose 1 column (250 mm x 4.6 mm i.d, 5 μm particle size). The mobile phase consisted of acetonitrile and 25 mM ammonium bicarbonate in a 75:25 (v/v) ratio, delivered at a flow rate of 1.0 mL/min, with UV detection performed at 230 nm. Under these conditions, the (+) Meclizine enantiomer showed a mean retention time of approximately 13.14 minutes, while the (-) Meclizine enantiomer exhibited a mean retention time of 14.33 minutes. This method achieved detection limits of 0.25 μg/mL and quantification limits of 1.00 μg/mL for a 20μL injection volume. Linearity was observed in the 1-5 μg/mL concentration range for (±) meclizine enantiomers, also yielding a correlation coefficient (r²) of 0.999.
Molecular Docking Studies in Enantioselective Separation
Beyond chromatographic techniques, molecular docking studies have been instrumental in elucidating the chiral recognition mechanisms and determining the elution order of meclizine hydrochloride enantiomers. These studies suggest that interactions such as hydrogen bonding and π-π stacking are principal forces contributing to the effective chiral resolution of meclizine enantiomers on polysaccharide-based chiral stationary phases, such as cellulose tris(4-methylbenzoate).
Data Table: Enantiomeric Separation Parameters for Meclizine Hydrochloride
| Method | Column Type & Dimensions | Mobile Phase Composition | Flow Rate | Detection Wavelength | (+) Enantiomer RT (min) | (-) Enantiomer RT (min) | LOD | LOQ | Linearity (r²) |
| LC-MS | Phenomenex® Lux Cellulose 1 C18 (250 x 4.6 mm, 5 µm) | Acetonitrile: 5 mM Ammonium Formate (pH 5.5) (90:10 v/v) | 0.4 mL/min | MS | 1.58 | 2.20 | 1.0 ng/mL | 5.0 ng/mL | 0.999 (1-5 ng/mL) |
| HPLC | Phenomenex® Lux Cellulose 1 (250 x 4.6 mm, 5 µm) | Acetonitrile: 25 mM Ammonium Bicarbonate (75:25 v/v) | 1.0 mL/min | 230 nm (UV) | 13.14 | 14.33 | 0.25 µg/mL | 1.00 µg/mL | 0.999 (1-5 µg/mL) |
Molecular Structure Elucidation and Conformational Analysis of Meclizine Hydrochloride
Three-Dimensional Crystal Structure Determination of Meclizine (B1204245) Hydrochloride
The three-dimensional (3D) crystal structure of meclizine dihydrochloride (B599025) (specifically, its 1R/1S racemic enantiomers) was successfully determined through the application of Microcrystal Electron Diffraction (MicroED) . This breakthrough addressed a long-standing knowledge gap, as conventional single-crystal X-ray diffraction (SC-XRD) had previously been unsuccessful in unraveling its structure . The structure was solved ab initio and refined to a high resolution of 0.96 Å . The determined unit cell parameters are characteristic of a centrosymmetric monoclinic space group P2₁/c .
Table 1: Meclizine Dihydrochloride Unit Cell Parameters
| Parameter | Value | Unit |
| Space Group | P2₁/c | - |
| a | 14.39 | Å |
| b | 7.19 | Å |
| c | 24.52 | Å |
| α | 90.000 | ° |
| β | 101.958 | ° |
| γ | 90.000 | ° |
| Resolution | 0.96 | Å |
| Final R₁ | 17.89% | - |
The molecular composition of meclizine dihydrochloride includes phenyl, chlorophenyl, and piperazine (B1678402) rings, which are interconnected by a chiral carbon atom. A methylbenzyl group is also linked to the other side of the piperazine ring .
MicroED represents a significant advancement in structural biology, specifically designed to overcome the limitations posed by small crystal sizes in traditional SC-XRD . This technique allows for the direct analysis of nanocrystals, even from seemingly amorphous powder samples, which are magnitudes smaller (up to a billionth) than those required for X-ray diffraction . Its utility has been demonstrated in solving the crystal structures of various challenging pharmaceutical compounds, including levocetirizine (B1674955), carbamazepine, nicotinic acid, paracetamol, mirabegron, and oxybutynin (B1027) hydrochloride, whose structures were previously unknown or difficult to ascertain by other methods .
The experimental setup for MicroED studies on meclizine dihydrochloride involved the use of a 200 kV Thermo Fisher Talos Arctica Cryo-TEM, operating with an approximate wavelength of 0.0251 Å . The microscope was equipped with a CetaD CMOS camera and EPUD software for data acquisition . A critical factor for obtaining optimal diffraction data in MicroED is careful consideration of the crystal thickness during sample preparation .
The crystal lattice of meclizine dihydrochloride accommodates two racemic enantiomers, designated as 1R and 1S . These enantiomers exhibit a distinctive packing arrangement, forming repetitive double layers (1R-1R or 1S-1S) within the crystal structure . The stability and organization of this crystal packing are predominantly mediated by robust intermolecular interactions.
Primary among these are strong N-H···Cl⁻ hydrogen bonding interactions . In addition to these strong bonds, weaker interactions such as C-H···Cl⁻ hydrogen bonds and pi-stacking interactions between the aromatic rings of adjacent molecules also play a significant role in stabilizing the crystal lattice . Structural diagrams typically represent these interactions with distinct visual cues, such as dashed lines for hydrogen bonds and pi-stacking interactions, with chloride anions often highlighted in spacefill style to emphasize their involvement in the bonding network .
Microcrystal Electron Diffraction (MicroED) Applications
Conformational Dynamics and Energy Landscapes of Meclizine Hydrochloride
Conformational dynamics refers to the motions and changes in shape that molecules undergo, while energy landscapes map the potential energy of a molecule across its various possible conformations . Understanding these landscapes is crucial for comprehending how molecules, particularly drugs, interact with their biological targets .
The crystal structure of meclizine dihydrochloride reflects its "drug formulation state," which is the initial conformation in which the drug exists . However, molecular docking studies have provided critical insights into the conformational changes that meclizine undergoes when it binds to its biological target, the histamine (B1213489) H1 receptor . These studies have revealed distinct differences between the drug's formulation structure and its biologically active, receptor-bound conformation, implying that meclizine adopts specific conformational states to exert its pharmacological effect . The observed conformational changes upon receptor binding underscore the dynamic nature of drug molecules and the importance of induced fit or conformational selection mechanisms in molecular recognition. While detailed energy landscape mapping specifically for the un-bound meclizine hydrochloride was not provided in the search results, the findings from molecular docking indicate the existence of different energetic minima corresponding to its various functional states.
Spectroscopic Characterization Techniques for Meclizine Hydrochloride Structure Validation (e.g., IR, NMR, MS, Elemental Analysis)
Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in meclizine hydrochloride by detecting molecular vibrations at specific frequencies . The absorption pattern in an IR spectrum serves as a unique fingerprint for the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): NMR spectroscopy provides detailed information about the connectivity and arrangement of atoms within the molecule. Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) reveal the types of hydrogen and carbon atoms, respectively, and their chemical environments, which is crucial for confirming the compound's structure and purity .
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of meclizine hydrochloride and provides information about its fragmentation pattern, which aids in confirming the molecular formula and elucidating structural subunits .
Elemental Analysis: Elemental analysis (CHN) quantifies the percentage of carbon, hydrogen, and nitrogen (and sometimes other elements like chlorine) in the compound, providing empirical formula validation .
These combined analytical techniques are essential for comprehensive structure validation and have been successfully applied in the identification and characterization of meclizine hydrochloride, as well as in the synthesis and characterization of related organic compounds .
Pharmacological Mechanisms of Action at the Cellular and Molecular Level
Histamine (B1213489) H1 Receptor Antagonism by Meclizine (B1204245) Hydrochloride
Meclizine hydrochloride functions as a first-generation antihistamine, fundamentally acting as an inverse agonist at histamine H1 receptors. This inverse agonism inhibits the signal transduction pathways normally activated by histamine, especially those originating from the vestibular nuclei and projecting to the chemoreceptor trigger zone (CTZ) and medullary vomiting center . By preventing the binding of the endogenous agonist, histamine, meclizine effectively reduces histaminergic neurotransmission, which is crucial in alleviating symptoms such as nausea and dizziness .
Binding Kinetics and Affinity Studies of Meclizine Hydrochloride at H1 Receptors
The interaction of meclizine hydrochloride with the histamine H1 receptor involves specific binding kinetics and affinities. Molecular docking studies have been instrumental in unraveling the detailed binding mechanism of meclizine to the H1 receptor . These studies indicate that meclizine binds to H1 receptors through hydrophobic interactions and hydrogen bonds, specifically N–H···Cl− interactions. The inherent flexibility of its piperazine (B1678402) ring allows for conformational adaptation, which is crucial for optimal receptor interaction. Furthermore, meclizine exhibits a moderate rate of dissociation from the H1 receptor, contributing to its sustained pharmacological action.
Recent research, utilizing techniques like microcrystal electron diffraction (MicroED) in conjunction with molecular docking, has provided insights into the three-dimensional crystal structure of meclizine dihydrochloride (B599025). This combined approach has illuminated the differences in conformational states between the drug in its formulation state and its biologically active, receptor-bound state, revealing how these changes facilitate its antihistamine mechanism .
Conformational Changes of H1 Receptors Induced by Meclizine Hydrochloride Binding
The binding of meclizine hydrochloride to the histamine H1 receptor induces specific conformational changes in the receptor structure. As an inverse agonist, meclizine stabilizes the inactive conformation of the H1 receptor. Molecular docking analyses have further elaborated on these conformational alterations, illustrating the shifts that occur when meclizine transitions from its initial drug formulation state to its active, receptor-bound configuration . This stabilization of the inactive state is critical for its inhibitory effect on histamine-mediated signaling.
Comparative Receptor Binding Profiles with Other First and Second-Generation Antihistamines
Meclizine is structurally related to other piperazine-class H1 antihistamines, including cyclizine (B1669395), buclizine, cetirizine (B192768), hydroxyzine (B1673990), and levocetirizine (B1674955) . Comparative molecular docking studies involving the histamine H1 receptor, meclizine, and levocetirizine (a second-generation antihistamine) have identified conserved binding sites within the receptor, notably Trp103, Asp107, His450, and Tyr458 .
However, significant differences exist in receptor binding profiles between first-generation antihistamines like meclizine and second-generation agents such as loratadine (B1675096) and cetirizine. Second-generation antihistamines are characterized by their higher selectivity for peripheral H1 receptors and a minimized affinity for other receptors, leading to fewer central nervous system (CNS) effects. For instance, cetirizine exhibits a dissociation constant (Ki) of approximately 6 nM for the H1 receptor, while its active enantiomer, levocetirizine, demonstrates even stronger affinity with a Ki of around 3 nM. Levocetirizine's enhanced specificity is partly attributed to additional interactions, such as a halogen bond with Lys191, leading to higher receptor selectivity and reduced brain penetration . In contrast, first-generation antihistamines, including meclizine, are less selective and are known to interact with a broader range of receptors, including muscarinic acetylcholine (B1216132), α-adrenergic, and 5-HT receptors.
Table 1: Comparative H1 Receptor Binding Affinities of Select Antihistamines
| Antihistamine | Generation | H1 Receptor Ki (nM) | Notes |
| Levocetirizine | Second | 3 | Active R-enantiomer of cetirizine; exhibits enhanced binding selectivity and stronger interactions compared to meclizine . |
| Cetirizine | Second | 6 | Highly selective for H1 receptor, minimal anticholinergic effects. |
| Loratadine | Second | - | Selective inverse agonist of peripheral H1 receptors; potency lower than cetirizine/levocetirizine. |
| Meclizine | First | - | Inverse agonist; binds via hydrophobic and hydrogen bonds; moderate dissociation rate . |
Note: Ki values are approximate and may vary depending on the specific study and methodology.
Anticholinergic Receptor Interactions of Meclizine Hydrochloride
Beyond its primary action as an H1 receptor antagonist, meclizine hydrochloride also possesses significant anticholinergic properties. This means it can block the action of acetylcholine, an important neurotransmitter . This anticholinergic activity is a characteristic feature of many first-generation antihistamines, distinguishing them from their second-generation counterparts which typically have minimal to no anticholinergic effects.
Molecular Basis of Acetylcholine Receptor Blockade by Meclizine Hydrochloride
Meclizine's anticholinergic effects arise from its ability to block muscarinic acetylcholine receptors . While the precise molecular details of its interaction with specific acetylcholine receptor subtypes and binding residues are not extensively elaborated upon in the available literature, it is understood that this antagonism dampens excitatory signals transmitted via cholinergic pathways . This blockade contributes significantly to meclizine's therapeutic efficacy in alleviating symptoms associated with motion sickness and vertigo, particularly by influencing neural pathways involved in vestibular function . The non-selective nature of first-generation antihistamines, including meclizine, often leads to their interactions with muscarinic receptors, which can manifest as side effects such as dry mouth .
Modulation of Nuclear Receptors by Meclizine Hydrochloride
In addition to its well-documented actions on histamine and cholinergic receptors, meclizine hydrochloride has also been noted for its potential to modulate nuclear receptors. Specifically, meclizine has been identified as an inverse agonist of the nuclear receptor subfamily 1 group I member 3 (NR1I3) in humans . This interaction suggests a broader scope of molecular targets for meclizine, indicating potential regulatory roles beyond its established antihistaminic and anticholinergic activities. Further detailed research would be required to fully elucidate the implications of this nuclear receptor modulation.
Constitutive Androstane (B1237026) Receptor (CAR) Agonist Activity in Murine Models
In murine models, meclizine hydrochloride acts as an agonist of the mouse Constitutive Androstane Receptor (mCAR) . Studies have shown that meclizine increases mCAR transactivation in a dose-dependent manner . Furthermore, meclizine stimulates the binding of steroid receptor coactivator 1 (SRC-1) to the murine receptor in vitro, similar to the mCAR agonist 1,4-bis[2-(3,5-dichloropyridyloxy)]benzene (TCPOBOP) . In vivo administration of meclizine to mice leads to increased expression of CAR target genes, confirming its CAR-dependent agonistic activity in murine systems . Specifically, meclizine strongly activates mouse CAR1 and CAR3, with mouse CAR3 showing dose-dependent activation from 5- to 37.4-fold .
Constitutive Androstane Receptor (CAR) Inverse Agonist Activity in Human Orthologs
In stark contrast to its agonistic activity in murine models, meclizine hydrochloride functions as an inverse agonist for human Constitutive Androstane Receptor (hCAR) . Meclizine suppresses hCAR transactivation and inhibits the phenobarbital-induced expression of CAR target genes, such as cytochrome P450 monooxygenase (CYP)2B10, CYP3A11, and CYP1A2, in primary hepatocytes derived from mice expressing human CAR but not mouse CAR . This inhibitory effect on hCAR has been observed to suppress acetaminophen-induced liver toxicity in humanized CAR mice . While meclizine generally does not activate human CAR1, it has shown approximately twofold to fourfold activation of the human CAR3 splice variant .
Species-Specific Divergence in CAR Ligand-Binding Domains and Meclizine Hydrochloride Interaction
The divergent effects of meclizine hydrochloride on mCAR and hCAR are attributed to structural differences within their respective ligand-binding domains (LBDs) . Molecular docking studies have helped elucidate these interactions: in murine CAR, the piperazine and chlorophenyl groups of meclizine form hydrophobic interactions with residues like Leu129 and Tyr134, which stabilizes the active conformation of the receptor . Conversely, in human CAR, steric clashes with a specific residue, Phe234, are thought to disrupt coactivator binding, thereby explaining its inverse agonistic activity . The CAR ligand-binding domains exhibit high sequence divergence among vertebrates, contributing to these species-selective ligand binding profiles .
Table 1: Species-Specific CAR Activity of Meclizine Hydrochloride
| Receptor Ortholog | Meclizine Hydrochloride Activity | Key Mechanisms/Observations | References |
| Mouse CAR (mCAR) | Agonist | Increases transactivation, stimulates SRC-1 binding, induces CAR target genes (e.g., CYP2B10, CYP3A11, CYP1A2) . Hydrophobic interactions with Leu129 and Tyr134 in LBD . | |
| Human CAR (hCAR) | Inverse Agonist | Suppresses transactivation, inhibits phenobarbital-induced CAR target genes, suppresses acetaminophen-induced liver toxicity . Steric clashes with Phe234 in LBD disrupt coactivator binding . | |
| Human CAR3 splice variant | Weak Agonist | Approximately twofold to fourfold activation . |
Fibroblast Growth Factor Receptor 3 (FGFR3) Signaling Attenuation by Meclizine Hydrochloride
Meclizine hydrochloride has been identified as an attenuator of abnormally activated Fibroblast Growth Factor Receptor 3 (FGFR3) signaling . This attenuation is significant given FGFR3's role as a negative regulator of longitudinal bone growth, and its activating mutations are implicated in skeletal dysplasias such as achondroplasia .
Inhibition of ERK Phosphorylation in Chondrocytes by Meclizine Hydrochloride
A key mechanism through which meclizine hydrochloride attenuates FGFR3 signaling is by inhibiting the phosphorylation of Extracellular signal-Regulated Kinase (ERK) in chondrocytes . In fibroblast growth factor 2 (FGF2)-treated rat chondrosarcoma (RCS) cells, meclizine specifically downregulates the phosphorylation of ERK1/2 . This effect is observed in both FGF2-treated RCS cells and in chondrocytes with overactive ERK signaling . The inhibitory effect on ERK phosphorylation contributes to meclizine's ability to facilitate chondrocyte proliferation and ameliorate the loss of extracellular matrix in these cells .
Impact on MAPK Pathway Components (RAF, MEK, ERK)
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial intracellular signaling cascade comprising RAF (MAP3K), MEK (MAP2K), and ERK (MAPK), which sequentially activate each other . Meclizine's impact on this cascade in FGFR3 signaling is distinct: while it attenuates ERK phosphorylation, it does not affect the phosphorylation of MEK in FGF2-treated RCS cells . This suggests that meclizine acts either by inhibiting MEK-mediated ERK phosphorylation or by activating phosphatases specific for phosphorylated ERK . Studies using constitutively active mutants of RAF, MEK, and ERK in RCS cells showed that meclizine rescued growth inhibition mediated by constitutively active MEK and RAF, but had no effect on growth inhibition mediated by constitutively active ERK . These findings indicate that meclizine's inhibitory action occurs at the level of MEK-mediated ERK phosphorylation or upstream in the MAPK pathway .
Table 2: Impact of Meclizine Hydrochloride on MAPK Pathway Components
| MAPK Pathway Component | Meclizine Hydrochloride Impact (in FGFR3-activated chondrocytes) | References |
| RAF | Growth inhibition mediated by constitutively active RAF is rescued . | |
| MEK | MEK phosphorylation unchanged; growth inhibition mediated by constitutively active MEK is rescued . | |
| ERK | Phosphorylation is attenuated/inhibited; no effect on growth inhibition mediated by constitutively active ERK . |
Other Investigational Molecular Targets and Signaling Pathways
Beyond its well-characterized interactions with CAR and FGFR3 signaling, meclizine hydrochloride has been explored for its effects on several other molecular targets and signaling pathways:
Histamine H1 Receptor Antagonism : Meclizine is a well-known histamine H1 receptor antagonist, which is the basis for its antiemetic and anti-motion sickness effects . It inhibits the interaction of histamine at H1 receptors reversibly .
Pregnane (B1235032) X Receptor (PXR) Agonism : Meclizine has been reported to act as an agonist for the human pregnane X receptor (hPXR), leading to an increase in hPXR target gene expression, such as CYP3A4, in human hepatocytes . However, some studies present conflicting data regarding its effect on CYP2B6 mRNA expression and its role as a hCAR inverse agonist or antagonist in cultured human hepatocytes .
Neuroprotective Effects : Meclizine confers neuroprotection by attenuating mitochondrial respiration and enhancing glycolysis . This property makes it relevant for research into polyglutamine (polyQ) toxicity disorders, including Huntington's disease .
MAPK Pathway (Other Components) : In addition to its effects on ERK, meclizine has been shown to inhibit p38 phosphorylation in osteoclasts activated by receptor activator for nuclear factor-kappaB ligand (RANKL) signaling, but it does not affect JNK phosphorylation .
Translationally Controlled Tumor Protein (TCTP) : Meclizine has been shown to downregulate the expression of Translationally Controlled Tumor Protein (TCTP) .
Impact on Oxidative Phosphorylation and Glycolysis Pathways
Meclizine hydrochloride influences cellular metabolism by shifting energy production from mitochondrial oxidative phosphorylation towards glycolysis. This metabolic shift is reported to be independent of meclizine's known antimuscarinic and antihistaminic effects. This property contributes to its protective effects against ischemic injury in various organs, including the brain, heart, and kidney, by attenuating mitochondrial respiration and enhancing adenosine (B11128) triphosphate (ATP) generation through glycolysis.
Specifically, studies utilizing micro-positron emission tomography (micro-PET) have demonstrated that meclizine increases glucose uptake in the ischemic penumbra, providing in vivo evidence for its neuroprotective action stemming from this metabolic re-prioritization. Consistent with a reduced reliance on oxidative phosphorylation, meclizine has been shown to delay the onset of anoxic depolarization following middle cerebral artery occlusion (MCAO).
Further research into its enantiomers indicates that (S)-meclizine maintains the capacity to influence mitochondrial respiration, shifting metabolism towards glycolysis, while exhibiting reduced histamine H1 receptor binding, which is often a dose-limiting side effect of the racemic compound.
In cellular models, meclizine has been observed to induce glycolysis and inhibit oxidative phosphorylation in human macrophages, including PMA-treated THP-1 cells and primary human monocyte-derived macrophages (MDM), with maximal effects observed approximately 180 minutes post-treatment. This glycolytic enhancement was also evident in Mycobacterium tuberculosis (Mtb)-infected macrophages.
Detailed studies on cellular energy metabolism further illustrate meclizine's effects:
Meclizine pretreatment (17 hours) increased lactate (B86563) production in HK-2 cells cultured in glucose-containing media.
It led to increased messenger RNA (mRNA) levels of key glycolytic enzymes, including hexokinase 2 (Hk2), phosphoglycerate kinase 1 (Pgk-1), and lactate dehydrogenase-A (Ldha).
Conversely, meclizine treatment decreased ATP levels in HK-2 cells grown in galactose-containing media, which forces cells to rely more heavily on oxidative phosphorylation.
Meclizine also increases the level of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), an enzyme known to activate phosphofructokinase, a critical rate-determining enzyme in the glycolysis pathway. However, it did not significantly alter the protein levels of other key glycolytic enzymes such as hexokinase 1 (HK1), hexokinase 2 (HK2), phosphofructokinase (PFKP), and pyruvate (B1213749) kinase isozymes M1/M2 (PKM1/2), nor did it increase hypoxia-inducible factor 1α (HIF-1α) protein levels in SH-SY5Y cells.
Table 1: Impact of Meclizine on Cellular Metabolism
| Parameter | Observed Effect in Presence of Meclizine | Model System | Citation |
| Oxidative Phosphorylation | Inhibited / Reduced reliance | Brain, Heart, Kidney (ischemic injury models); Human macrophages (PMA-treated THP-1 cells, primary human MDM) | |
| Glycolysis | Increased / Shift towards | Brain (ischemic penumbra, glucose uptake); Human macrophages (PMA-treated THP-1 cells, primary human MDM); HK-2 cells (lactate production, mRNA levels of glycolytic enzymes) | |
| ATP Levels | Decreased (in galactose-containing media, indicating reliance on oxidative phosphorylation) | HK-2 cells | |
| Glycolytic Enzyme Gene Expression | Increased mRNA levels of Hk2, Pgk-1, Ldha | HK-2 cells | |
| PFKFB3 Protein Level | Increased | SH-SY5Y cells | |
| HIF-1α Protein Level | Not significantly altered | SH-SY5Y cells |
Regulation of AKT/NF-κβ/ERK/JNK Signaling in Neuroinflammation Models
Meclizine hydrochloride demonstrates neuroprotective effects in models of neuroinflammation by modulating key intracellular signaling pathways. In lipopolysaccharide (LPS)-induced neuroinflammation in mice, meclizine has been shown to regulate the AKT/NF-κβ/ERK/JNK signaling pathway.
LPS administration typically induces significant neuroinflammation, characterized by several indicators:
Inflammatory histopathological changes in brain tissue.
Positive immunohistochemical staining for glial fibrillary acidic proteins (GFAP), an indicator of astrocyte activation.
Elevated brain tissue concentrations of pro-inflammatory cytokines such as interleukin-1-beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Increased levels of key signaling molecules including nuclear factor kappa-beta (NF-κβ), protein kinase B (AKT), extracellular signal-regulated kinase (ERK), and C-Jun N-Terminal Kinases (JNK).
Treatment with meclizine significantly down-regulated all these aforementioned parameters in the brains of mice subjected to LPS-induced neuroinflammation. Furthermore, meclizine ameliorated the inflammatory histopathological changes and reduced GFAP immunostaining in brain tissues. These findings collectively highlight meclizine's protective anti-neuroinflammatory effects through its ability to downregulate the AKT/NF-κβ/ERK/JNK signaling pathway.
Table 2: Impact of Meclizine on Neuroinflammatory Markers in LPS-Treated Mice
| Inflammatory Marker/Pathway | Effect of LPS Administration | Effect of Meclizine Treatment | Citation |
| Histopathological Changes | Significant inflammation | Ameliorated | |
| GFAP Immunostaining | Positive staining | Ameliorated | |
| IL-1β Levels | Elevated | Down-regulated | |
| TNF-α Levels | Elevated | Down-regulated | |
| NF-κβ Levels | Elevated | Down-regulated | |
| AKT Levels | Elevated | Down-regulated | |
| ERK Levels | Elevated | Down-regulated | |
| JNK Levels | Elevated | Down-regulated |
Weak Dopamine (B1211576) Receptor Antagonism (D1-like and D2-like)
Dopamine receptors are G-protein coupled receptors categorized into two main families: D1-like (D1 and D5 subtypes) and D2-like (D2S, D2L, D3, and D4 subtypes), which play crucial roles in motor function, motivation, and cognition. Dopamine antagonists are compounds that bind to these receptors and block their activation by dopamine, thereby slowing down the activity controlled by those cells. These antagonists are used clinically to treat conditions involving excessive brain activity, including certain mental health conditions like psychosis and schizophrenia, and can also alleviate severe nausea and vomiting.
While meclizine is widely recognized for its antiemetic properties, which are believed to involve anticholinergic and antihistamine mechanisms, explicit and direct evidence within the provided research snippets detailing meclizine hydrochloride's action as a weak D1-like and D2-like dopamine receptor antagonist is not comprehensively presented. Some sources indicate that while meclizine possesses antiemetic activities, other distinct dopaminergic antagonists may also be beneficial for similar symptoms. This suggests that meclizine's primary antiemetic mechanism might not directly involve significant dopamine receptor antagonism, differentiating it from classical dopaminergic antiemetics.
Structure Activity Relationship Sar Studies of Meclizine Hydrochloride
Identification of Key Pharmacophores for H1 Receptor Binding
Meclizine (B1204245) hydrochloride exerts its primary therapeutic effects by competitively inhibiting histamine (B1213489) at the H1 receptor . The H1 receptors are notably expressed on vestibular nuclei and the nucleus of the solitary tract (NTS), playing a crucial role in the body's response to motion-related stimuli .
General pharmacophoric requirements for H1 antihistamines, which apply to meclizine hydrochloride, include:
Diaryl Moieties: The presence of two aryl groups (phenyl, substituted phenyl, or heteroaryl groups like 2-pyridyl) is essential for significant H1-receptor affinity . For optimal receptor interaction, these two aryl moieties must be capable of adopting a non-coplanar conformation relative to each other . Meclizine hydrochloride features a phenyl group and a 4-chlorophenyl group attached to a chiral carbon .
Connecting Moiety: A connecting chain (X) of two or three carbon atoms links the diaryl and tertiary amino groups, maintaining a distance of approximately 5-6 angstroms between the central point of the diaryl ring system and the terminal nitrogen atom in the extended conformation . In piperazine (B1678402) derivatives such as meclizine, this 2-carbon separation between nitrogen atoms is integrated into the piperazine ring itself .
Tertiary Amine: A basic, terminal tertiary amine functional group is critical for maximal activity . This amino moiety undergoes protonation upon interaction with the H1 receptor due to its basicity, typically exhibiting a pKa between 8.5 and 10 . In meclizine hydrochloride, one of the nitrogen atoms within the piperazine ring fulfills this tertiary amine requirement .
Influence of Piperazine Ring Substitutions on Meclizine Hydrochloride's Activity
Meclizine hydrochloride is characterized by its core piperazine structure, a saturated six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4 . Structural modifications to this piperazine core can significantly impact meclizine's activity.
Key findings regarding piperazine ring substitutions include:
Core Integrity: The geometry and pKa value of the piperazine ring are important for its activity, as most modifications to this core are not well-tolerated and can lead to a dramatic loss of activity . Replacing the entire piperazine ring with other ring structures can result in a significant reduction in pharmacological effect .
Acetylation: Acetylation of the piperazine ring has been shown to dramatically reduce the potency of analogues .
N-Debenzylation: Norchlorcyclizine, a N-debenzylated metabolite of meclizine, possesses a mono-substituted piperazine ring, contrasting with meclizine's di-substituted ring . While meclizine both directly inhibits and inactivates hepatic microsomal CYP3A activity, norchlorcyclizine only acts as a direct inhibitor, indicating the importance of the di-substitution for certain metabolic interactions .
Bulky Substituents: The introduction of bulky substituted benzyl (B1604629) groups can lead to reduced activity .
Para Aromatic Ring Substituent: The nature of the substituent on the para aromatic ring is a primary structural difference influencing the SAR among piperazine antihistamines .
Stereochemical Effects on Meclizine Hydrochloride's Pharmacological Profile
Meclizine is marketed as a racemic mixture of (R) and (S) enantiomers, stemming from a chiral carbon atom within its structure . The stereochemistry of drug molecules can profoundly influence their pharmacological actions and metabolic pathways .
Research on meclizine's stereochemical effects has revealed:
H1 Receptor Binding: Studies comparing the (S)-enantiomer to the racemic mixture have shown that the (S)-enantiomer exhibits reduced affinity for the H1 receptor . This implies that one enantiomer may contribute more significantly to the H1 antagonistic effect, or that the racemic mixture benefits from combined properties.
Metabolic and Protective Effects: Despite reduced H1 receptor binding, the (S)-enantiomer of meclizine has demonstrated comparable efficacy to the racemate in delaying anoxic depolarization onset and decreasing infarct volumes in preclinical models, particularly related to chemical preconditioning against ischemic injury . This suggests that meclizine's non-H1-mediated protective effects may be less stereoselective or preferentially associated with the (S)-enantiomer.
Crystal Structure: The crystal structure of meclizine dihydrochloride (B599025) contains both R and S racemic enantiomers, which pack as repetitive double layers, stabilized by strong N–H···Cl⁻ hydrogen bonding and weaker C–H···Cl⁻ hydrogen bonds and pi-stacking interactions .
Computational Approaches to Meclizine Hydrochloride SAR (e.g., Molecular Docking)
Computational methods, particularly molecular docking, have been instrumental in unraveling the intricate details of meclizine hydrochloride's interaction with its biological targets and in predicting new potential activities.
Key applications and findings from computational studies include:
H1 Receptor Binding Mechanism: Molecular docking studies have extensively characterized the binding mechanism of meclizine to the histamine H1 receptor . These computational analyses have provided insights into the conformational changes that occur between the drug's formulation state and its biologically active receptor-bound state .
Conserved Binding Sites: Comparative molecular docking studies of meclizine with other H1 antihistamines, such as levocetirizine (B1674955), have identified conserved binding sites within the H1 receptor . Specific residues identified as part of these conserved binding sites include Trp103, Asp107, His450, and Tyr458 .
Prediction of New Activities: In-silico studies have been utilized to predict novel pharmacological activities for meclizine. For instance, a particular activity spectrum (PASS) prediction indicated a high probability of meclizine exhibiting anti-eczema activity .
Ligand-Protein Interactions: Molecular docking is used to complement experimental data by visualizing and analyzing ligand interactions with specific binding sites . For example, meclizine's interaction with Interleukin-1 receptor-associated kinase-4 (IRAK-4) was predicted to involve pi–sigma bond binding with residues such as LEU A:318 and TYR A:262 .
Preclinical Research Models and in Vitro / in Vivo Methodologies for Meclizine Hydrochloride
In Vitro Cellular and Biochemical Assays
In vitro studies offer controlled environments to examine the direct effects of meclizine (B1204245) hydrochloride on isolated cells, cellular pathways, and enzymatic activities. This section details various cellular and biochemical assays employed in its preclinical characterization.
Chondrocyte Proliferation and Differentiation Studies
Meclizine hydrochloride has demonstrated notable effects on chondrocyte biology, particularly in models related to skeletal dysplasias like achondroplasia. Studies have shown that meclizine facilitates chondrocyte proliferation and ameliorates the loss of extracellular matrix in rat chondrosarcoma (RCS) cells treated with fibroblast growth factor 2 (FGF2). Furthermore, it has been observed to alleviate the abnormally suppressed proliferation of human chondrosarcoma (HCS-2/8) cells that express constitutively active mutants of Fibroblast Growth Factor Receptor 3 (FGFR3), specifically FGFR3-K650E, FGFR3-K650M, and FGFR3-G380R, which are associated with thanatophoric dysplasia, SADDAN syndrome, and achondroplasia, respectively.
Beyond proliferation, meclizine hydrochloride also positively influences chondrocyte differentiation. It has been shown to alleviate abnormally suppressed differentiation in ATDC5 chondrogenic cells expressing FGFR3-K650E and -G380R in micromass culture. In bone explant cultures, meclizine hydrochloride was found to mitigate FGF2-mediated longitudinal growth inhibition of embryonic tibia and, interestingly, even promoted embryonic tibia growth in the absence of FGF2 treatment. Mechanistically, meclizine hydrochloride appears to downregulate the phosphorylation of Extracellular Signal-Regulated Kinase (ERK) in FGF2-treated RCS cells, suggesting its action in attenuating the FGFR3 signaling pathway through an effect on ERK phosphorylation. The efficacy of meclizine hydrochloride in these studies was comparable to that of C-natriuretic peptide (CNP), a known inhibitor of FGFR3 signaling.
Keratinocyte and Monocyte Inflammation Models (e.g., Cutibacterium acnes stimulation)
Meclizine hydrochloride exhibits anti-inflammatory properties, which have been investigated in the context of skin inflammation, particularly that induced by Cutibacterium acnes (C. acnes). In vitro assays demonstrated that meclizine hydrochloride reduced the production of inflammatory mediators, specifically C-X-C motif chemokine ligand 8 (CXCL8/IL-8) and interleukin-1 beta (IL-1β) mRNA and protein, in human keratinocytes (HaCaT and NHEK cells) and monocytes (ThP-1 cells) stimulated with C. acnes. The inhibition of CXCL8/IL-8 production in keratinocytes was dose-dependent, with an approximate half-maximal inhibitory concentration (IC50) ranging from 6 to 7 µM.
Further insights into its anti-inflammatory mechanism include the observation that meclizine hydrochloride prevented the phosphorylation of Extracellular Signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinases (JNK) in HaCaT keratinocytes subjected to C. acnes stimulation. Moreover, ex vivo experiments using human skin explants corroborated these findings, indicating that meclizine hydrochloride decreased the production of granulocyte-macrophage colony-stimulating factor (GM-CSF), IL-1β, and tumor necrosis factor-alpha (TNF-α) at both transcriptional and translational levels.
Table 1: Effect of Meclizine Hydrochloride on Inflammatory Cytokines in C. acnes-Stimulated Cells
| Cell Type | Inflammatory Mediator | Effect of Meclizine HCl | IC50 (µM) | Reference |
| Human Keratinocytes | CXCL8/IL-8 mRNA & protein | Reduced production | 6–7 | |
| IL-1β mRNA & protein | Reduced production | - | ||
| Human Monocytes | CXCL8/IL-8 mRNA & protein | Reduced production | - | |
| IL-1β mRNA & protein | Reduced production | - | ||
| Human Skin Explants | GM-CSF production | Decreased production | - | |
| IL-1β production | Decreased production | - | ||
| TNF-α production | Decreased production | - |
Hepatocyte-Based Xenobiotic Metabolism Studies
Hepatocytes, the primary cells of the liver, are pivotal in the metabolism of xenobiotics, including pharmaceutical compounds. In vitro studies utilizing human hepatic microsomes and recombinant cytochrome P450 (CYP) enzymes have identified CYP2D6 as the predominant enzyme responsible for the metabolism of meclizine hydrochloride.
Conflicting data exist regarding meclizine hydrochloride's activity on the human pregnane (B1235032) X receptor (hPXR), a nuclear receptor involved in drug metabolism. However, detailed investigations have demonstrated that meclizine hydrochloride activates hPXR in transfected HepG2 cells to a greater extent than rat PXR. It achieves this by binding to the hPXR ligand-binding domain and recruiting steroid receptor coactivator-1 (SRC-1) to the receptor. Consistent with its hPXR agonism, meclizine hydrochloride has been shown to increase the expression of hPXR target genes, such as CYP3A4, in human hepatocyte primary cultures. Conversely, it was observed that meclizine hydrochloride did not increase but rather decreased testosterone (B1683101) 6β-hydroxylation, indicating a potential inhibition of CYP3A catalytic activity. Meclizine hydrochloride has also been reported as an inverse agonist and antagonist of the human constitutive androstane (B1237026) receptor (hCAR), suppressing hCAR transactivation and inhibiting the phenobarbital-induced expression of CAR target genes like CYP2B10, CYP3A11, and CYP1A2 in primary hepatocytes derived from mice expressing hCAR.
Receptor Transactivation and Coactivator Recruitment Assays
Receptor transactivation and coactivator recruitment assays are critical for understanding how meclizine hydrochloride interacts with nuclear receptors that regulate gene expression. Investigations into the human pregnane X receptor (hPXR) involved cell-based reporter gene assays, time-resolved fluorescence resonance energy transfer (TR-FRET) competitive ligand-binding assays, and mammalian two-hybrid assays to assess coactivator recruitment. These studies confirmed that meclizine hydrochloride activates hPXR in PXR-transfected HepG2 cells and facilitates the recruitment of steroid receptor coactivator-1 (SRC-1) to the receptor in vitro.
For the constitutive androstane receptor (CAR), meclizine hydrochloride functions as an agonist ligand for mouse CAR (mCAR) and an inverse agonist for human CAR (hCAR). It has been shown to increase mCAR transactivation in a dose-dependent manner and stimulate the binding of SRC-1 to the murine receptor in vitro.
Enzyme Inhibition Studies (e.g., CYP2D6 in vitro)
Enzyme inhibition studies are crucial for predicting potential drug-drug interactions and understanding a compound's metabolic fate. In vitro metabolic investigations using human hepatic microsomes and recombinant CYP enzymes have consistently identified cytochrome P450 2D6 (CYP2D6) as the primary enzyme involved in the metabolism of meclizine hydrochloride. This finding highlights the possibility of drug interactions when meclizine hydrochloride is co-administered with CYP2D6 inhibitors. Such interactions could lead to elevated plasma concentrations of meclizine hydrochloride, potentially intensifying its effects. The genetic polymorphism of CYP2D6, resulting in various metabolizer phenotypes (e.g., extensive, poor, intermediate, and ultrarapid metabolizers), is a significant factor contributing to considerable inter-individual variability in meclizine hydrochloride exposure.
Non-Human In Vivo Animal Models
Non-human in vivo animal models provide a comprehensive platform for evaluating the systemic effects, efficacy, and safety profile of meclizine hydrochloride within a living organism. These models are crucial for understanding its physiological impact and for validating in vitro findings.
In guinea pigs, meclizine hydrochloride has demonstrated marked protective activity against nebulized histamine (B1213489) and lethal doses of intravenously injected histamine. It exhibited a significant effect in blocking the vasodepressor response to histamine, although its blocking action against acetylcholine (B1216132) was only slight. Additionally, its activity in inhibiting the spasmogenic action of histamine on isolated guinea pig ileum was found to be relatively weak.
In the context of inflammatory skin conditions, an in vivo study using a mouse ear model demonstrated that a 1% meclizine gel significantly reduced C. acnes-induced inflammation by 26.7%. This finding supports the in vitro observations regarding meclizine hydrochloride's anti-inflammatory potential.
Furthermore, meclizine hydrochloride has shown promise in preclinical models for skeletal dysplasias. In a mouse model of achondroplasia, meclizine hydrochloride demonstrated the ability to inhibit FGFR3 signaling and promote bone growth. Beyond rodent models, non-human primates, particularly cynomolgus monkeys, are utilized in preclinical studies due to their high genetic homology with humans, offering superior translational relevance for certain drug candidates. Bone explant cultures, using embryonic tibia, are also valuable ex vivo models for studying the impact of meclizine hydrochloride on longitudinal bone growth.
Models for Skeletal Dysplasias (e.g., Achondroplasia Mouse Models)
Preclinical research has highlighted meclizine hydrochloride's significant role in addressing skeletal dysplasias, particularly achondroplasia (ACH), the most prevalent short-limbed skeletal dysplasia caused by gain-of-function mutations in the fibroblast growth factor receptor 3 (FGFR3) gene. Studies employ mouse models of ACH, such as the Fgfr3ach mouse, to evaluate meclizine's impact on bone growth and development .
Research findings indicate that meclizine effectively inhibits FGFR3 signaling in various chondrocytic cell lines, leading to enhanced chondrocyte proliferation and differentiation . In vivo studies with Fgfr3ach mice have shown that oral administration of meclizine promotes longitudinal bone growth, significantly increasing body length and the lengths of various bones, including the cranium, radius, ulna, femur, tibia, and vertebrae . Interestingly, meclizine has also demonstrated the ability to increase bone growth even in wild-type mice .
Beyond longitudinal growth, meclizine treatment improves bone volume and metaphyseal trabecular bone quality in ACH mouse models . It has also been shown to ameliorate abnormal growth plate structure and trabecular architecture in mouse models of X-linked hypophosphatemia (XLH), another skeletal dysplasia, by restoring the thickness of the growth plate . Dose-finding studies in ACH mouse models indicated that meclizine at 1 and 2 mg/kg/day increased longitudinal bone length in a dose-dependent manner .
Table 1: Effects of Meclizine in Mouse Models of Achondroplasia
| Parameter | Observation in Fgfr3ach Mice Treated with Meclizine | Source |
| FGFR3 Signaling | Inhibited | |
| Longitudinal Bone Growth | Promoted (Increased body, cranium, long bone lengths) | |
| Bone Volume | Improved | |
| Metaphyseal Trabecular Bone Quality | Improved | |
| Growth Plate Structure | Restored abnormal thickness |
Models for Neuroinflammation (e.g., LPS-induced Mice)
Meclizine hydrochloride has demonstrated anti-neuroinflammatory properties in preclinical models, notably in lipopolysaccharide (LPS)-induced mice. LPS administration is a common method to induce neuroinflammation, characterized by significant inflammatory histopathological changes within the brain tissue .
In LPS-induced mouse models, meclizine treatment has been shown to result in a statistically significant reduction in brain tissue concentrations of key inflammatory mediators, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), nuclear factor kappa-beta (NF-κβ), protein kinase B (AKT), extracellular signal-regulated kinase (ERK), and C-Jun N-Terminal Kinase (JNK) . Furthermore, meclizine effectively ameliorates inflammatory histopathological changes and reduces positive glial fibrillary acidic protein (GFAP) immunohistochemical staining, which is indicative of astrocyte activation and neuroinflammation . The inhibitory effects on signaling pathways such as AKT, ERK, and JNK were observed to be dose-dependent, with a 25 mg/kg dose exhibiting greater inhibition compared to a 12.5 mg/kg dose .
Beyond central nervous system inflammation, meclizine has also exhibited anti-inflammatory effects in a mouse ear inflammation model induced by Cutibacterium acnes. A 1% meclizine gel significantly decreased C. acnes-induced skin inflammation by 26.7% in this model .
Models for Neuroprotection and Metabolic Shifting (e.g., Stroke Models)
Meclizine has emerged as a promising compound with neuroprotective capabilities, evidenced across various preclinical models, including those for ischemic stroke, Huntington's disease, and Parkinson's disease, as well as against cisplatin (B142131) toxicity . A core mechanism underlying these cytoprotective effects is meclizine's ability to modulate cellular energy metabolism by attenuating mitochondrial respiration and shifting metabolism towards glycolysis .
In models of ischemic stroke, pretreatment with meclizine significantly reduced ischemic damage in isolated cells and intact perfused hearts, and mitigated damage to brain cells in rat models simulating heart attack and stroke. In transient middle cerebral artery occlusion (MCAO) mouse models, meclizine demonstrated its neuroprotective effects by increasing glucose uptake in the ischemic penumbra, delaying the onset of anoxic depolarization, and reducing infarct volume. Notably, the (S)-enantiomer of meclizine was found to be equipotent in inhibiting mitochondrial respiration while exhibiting a more favorable safety profile due to substantially weaker antihistaminic activity.
Further studies on neuroprotection reveal that meclizine protects against 6-hydroxydopamine (6-OHDA)-induced apoptosis and cell death in SH-SY5Y cells and rat primary cortical cultures . This protection is mediated by meclizine's capacity to enhance glycolysis, which involves increasing the level of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) to activate phosphofructokinase . Meclizine also hyperpolarized mitochondria and prevented 6-OHDA-induced depolarization in SH-SY5Y cells . Beyond mammalian models, meclizine has conferred protection against cell death and dystrophy in Caenorhabditis elegans and Drosophila melanogaster models of polyglutamine (polyQ) toxicity.
Table 2: Neuroprotective Effects and Metabolic Modulation by Meclizine
| Model/Mechanism | Observed Effect | Source |
| Ischemic Stroke (MCAO mice) | Increased glucose uptake in ischemic penumbra, delayed anoxic depolarization, reduced infarct volume | |
| Metabolic Shifting | Attenuates mitochondrial respiration, shifts metabolism to glycolysis | |
| Parkinson's Disease (Cell Models) | Protects against 6-OHDA-induced apoptosis/cell death, increases PFKFB3, enhances glycolysis, hyperpolarizes mitochondria | |
| Huntington's Disease (PolyQ Models) | Protects against cell death and dystrophy |
Animal Models for Antihistaminic and Anticholinergic Properties (e.g., Guinea Pig Bronchospasm)
Meclizine hydrochloride is recognized for its antihistaminic and anticholinergic properties, which are fundamental to its mechanism of action in treating motion sickness and vertigo. Early animal studies, particularly in guinea pigs, have been instrumental in demonstrating these characteristics.
In experiments involving guinea pigs, an oral dose of 16 mg/Kg of meclizine hydrochloride provided complete protection (100%) for up to 24 hours against challenges that would otherwise be lethal. This included protection against ten times the minimum lethal dose of histamine administered intravenously, as well as against bronchospasms induced by exposure to a 0.2% histamine aerosol. These findings underscore meclizine's potent H1-receptor antagonist activity. Although the precise site and mechanism for controlling vertigo are not fully defined, pharmacological studies with other antihistamines suggest that peripheral labyrinthine structures may be involved.
Preclinical Teratogenicity Studies in Rodents and Primates
Preclinical teratogenicity studies are crucial for assessing the developmental risks of pharmacological agents. For meclizine hydrochloride, these studies have been conducted primarily in rodents and primates.
Reproduction studies in rats have indicated that meclizine can induce congenital malformations, such as cleft palates and other skeletal or orofacial abnormalities (including effects on the tongue, palatal closure, mouth, lower jaw, vertebrae, and limbs), when administered at doses 25 to 50 times higher than the human therapeutic dose. The critical period of gestation for these anomalies to occur in rats was identified as days 12 to 15 of pregnancy. It is important to note that norchlorcyclizine, an active metabolite of meclizine, has been implicated as the form responsible for the observed teratogenicity in rats.
In contrast to the findings in rats, these fetal abnormalities have not been observed in other experimental animal models, including mice, rabbits, pigs, and monkeys. This species-specific difference in teratogenic response is a critical consideration in extrapolating animal data to human risk assessment.
Advanced Imaging and Electrophysiological Techniques in Preclinical Research
Analysis of Eye Movement Reflexes in Visual-Vestibular Trials
While meclizine hydrochloride is well-known for its efficacy in managing vertigo and motion sickness, which inherently involve the visual and vestibular systems, specific detailed preclinical research utilizing advanced imaging and electrophysiological techniques for the direct analysis of eye movement reflexes in visual-vestibular trials was not explicitly identified in the provided search results. The general pharmacological studies indicate that peripheral labyrinthine structures may be the site of action for its effects on vertigo. However, methodologies detailing advanced imaging or electrophysiological measurements of eye movements in response to visual-vestibular stimuli in animal models treated with meclizine hydrochloride were not comprehensively described within the scope of the current information.
Analytical Methodologies for Meclizine Hydrochloride Research
Spectroscopic Quantification Methods
Spectroscopic methods leverage the interaction of electromagnetic radiation with meclizine (B1204245) hydrochloride to quantify its presence. These techniques are often favored for their simplicity, cost-effectiveness, and speed.
UV spectrophotometry is a widely utilized and economical method for the quantitative estimation of meclizine hydrochloride. Several UV spectrophotometric methods have been developed and validated, often based on the measurement of absorption maxima. For instance, meclizine hydrochloride exhibits an absorbance maximum at approximately 230 nm , and also at 232 nm when using a methanol (B129727):DMF (40:60) solvent system . Another reported method involved measuring absorbance at 540 nm following a binary complex formation with eosin (B541160) Y .
Studies have demonstrated the linearity of UV spectrophotometric methods over various concentration ranges. For example, Beer's law has been observed to be obeyed in the range of 5-25 µg/mL with a correlation coefficient (r²) of 0.9960 or 0.999 . Another method showed linearity in the range of 5-35 µg/mL . The precision of these methods is typically high, with reported relative standard deviation (%RSD) values around 1.096% or within 1% . Recovery rates have been found to be between 97% and 99% or 98.9% , indicating good accuracy.
Table 1: Summary of UV Spectrophotometric Methods for Meclizine Hydrochloride
| Method Type | Wavelength (nm) | Linear Range (µg/mL) | Correlation Coefficient (r²) | % Recovery | Reference |
| Zero Order Spectra | 230 | 5-35 | Not specified | 98.05-101.075 | |
| Absorption Maxima | 230 | Not specified | Not specified | 97-99 | |
| Absorption Maxima | 232 | 5-25 | 0.999 | 98.9 | |
| Ion-Pair Complex (Eosin Y) | 540 | 5-25 | 0.9960 | Not specified |
Ion-pair extraction coupled with spectrophotometry provides a sensitive approach for meclizine hydrochloride quantification. This method involves the formation of an ion-pair complex between meclizine hydrochloride and a chromogenic reagent, which is then extracted into an organic solvent for absorbance measurement. For instance, a method based on ion-pair extraction with methyl orange in a pH 2.8 MacIlvaine buffer has been described for quantifying meclizine hydrochloride in various pharmaceutical dosage forms and biological fluids like urine and blood serum . The extracted species is a 1:1 ion-pair, and Beer's law is obeyed over a wide concentration range, offering a sensitive, accurate, precise, rapid, and simple analytical solution .
Derivative spectrophotometry is another technique used to enhance sensitivity and resolve overlapping spectra. First-order derivative spectroscopy has been applied for the analysis of meclizine hydrochloride, with a sharp peak observed at 254 nm . This method can also be used in conjunction with other components, such as caffeine (B1668208), in binary mixtures . Another derivative method identified a peak at 238.5 nm . The area under the curve (AUC) method, a related approach, involves measuring the integrated absorbance over a specific wavelength range, such as 225-235 nm or 234-228 nm . These derivative and AUC methods offer advantages in resolving spectral interferences and improving measurement accuracy.
UV Spectrophotometry
Chromatographic Separation and Detection Techniques
Chromatographic methods offer superior separation capabilities, crucial for analyzing meclizine hydrochloride in complex mixtures or identifying degradation products.
High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a widely used and highly effective technique for the quantitative analysis of meclizine hydrochloride. RP-HPLC methods are often developed to be stability-indicating, allowing for the separation and quantification of meclizine from its degradation products .
A specific stability-indicating RP-HPLC method for meclizine hydrochloride (MEC) utilized a C8 column (250 mm × 4.6 mm × 5 µm) with a mobile phase composed of 0.2% triethylamine (B128534) in water and methanol (65:35), adjusted to pH 3.0 with orthophosphoric acid, at a flow rate of 1 mL/min. Detection was performed at 229 nm . This method demonstrated adequate separation of MEC from its degradation products and linearity over a concentration range of 10 to 120 µg/mL, with a correlation coefficient (r²) of 0.9996 .
Another RP-HPLC method for the simultaneous estimation of meclizine hydrochloride and caffeine employed a Cosmosil C18 column (250 × 4.6 mm ID, 5 µm). The mobile phase consisted of Methanol:Water (65:35 v/v) with pH adjusted to 3 using orthophosphoric acid, flowing at 0.9 mL/min. Detection was at 225 nm, with retention times of 3.846 min for meclizine hydrochloride and 5.825 min for caffeine .
Table 2: Key Parameters of RP-HPLC Methods for Meclizine Hydrochloride
| Column Type | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Linear Range (µg/mL) | Retention Time (Meclizine HCl, min) | Reference |
| C8 (250x4.6mm, 5µm) | 0.2% Triethylamine in water:Methanol (65:35), pH 3.0 (OPA) | 1.0 | 229 | 10-120 | Not specified | |
| Cosmosil C18 (250x4.6mm ID, 5µ) | Methanol:Water (65:35 v/v), pH 3 (OPA) | 0.9 | 225 | Not specified | 3.846 | |
| Inertsil C8 | 0.1M NaH2PO4 (pH 3):Acetonitrile (B52724):Methanol (40:55:5 v/v/v) | 1.0 | 230 | 37.5-200.0 | Not specified |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for the determination of meclizine, particularly useful for trace analysis or in complex biological matrices. LC-MS/MS methods have been developed for the quantification of meclizine in human plasma and for the enantiomeric separation of meclizine enantiomers in pharmaceutical formulations .
An LC-MS method for meclizine enantiomers achieved separation on a Phenomenex® Lux Cellulose (B213188) 1 C18 column (250 mm × 4.6 mm i.d., 5 µm particle size) using a mobile phase of acetonitrile: 5 mM ammonium (B1175870) format (pH 5.5 adjusted with formic acid) in a 90:10 (v/v) ratio, at a flow rate of 0.4 mL/min. This method demonstrated linearity in the concentration range of 1-5 ng/mL, with an r² value of 0.999. The (+) Meclizine enantiomer eluted at 1.58 min, and the (-) Meclizine enantiomer at 2.20 min. The limits of detection (LOD) and quantification (LOQ) were 1.0 ng/mL and 5.0 ng/mL, respectively . LC-MS/MS is also valuable for cleaning validation in manufacturing equipment due to its enhanced sensitivity and selectivity compared to HPLC-UV, especially for compounds with poor UV chromophores .
Capillary Electrophoresis (CE) is an analytical technique that offers high efficiency, short analysis times, and minimal solvent consumption, making it an attractive alternative to HPLC for certain applications. While specific direct methods for meclizine hydrochloride using CE were not extensively detailed in the provided search results, CE has been recognized for its utility in separating charged compounds and has been applied to similar antihistamines like cyclizine (B1669395) hydrochloride .
CE separates analytes based on their differential migration rates in an electric field within a narrow capillary . This technique is particularly advantageous due to its high resolution, small sample volume requirements (e.g., femtomoles), and the use of relatively non-toxic aqueous buffers compared to organic solvents used in HPLC, thus making it more cost-effective . The separation of molecules with minute differences in charge-to-mass ratio can be achieved efficiently . This makes CE a promising technique for the analysis of meclizine hydrochloride, especially for potential chiral separations or for identifying charged impurities, similar to its application for cyclizine at 200 nm using a 50 mM phosphate (B84403) buffer (pH 2.3) .
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) is a quantitative analytical method utilized for the determination of meclizine hydrochloride, particularly in tablet formulations . This technique employs silica (B1680970) gel HPTLC plates with a fluorescent indicator, automated sample application, and UV absorption densitometry of the fluorescence quenching zones .
A developed HPTLC method for meclizine hydrochloride demonstrated excellent accuracy and precision . Samples from various tablet brands analyzed using this method showed assay values within 97.0–110% of the labeled 25 mg value . The precision, expressed as relative standard deviation (RSD), was found to be 1.58% and 1.26% for replicate analyses of two tablets . The accuracy, evaluated through a standard addition analysis, showed an error of 0.506% . These validation data adhere to the guidelines set by the International Conference on Harmonization for pharmaceutical analysis .
In the HPTLC separation, development on silica gel layers using a butanol-water-acetic acid mobile phase resulted in dark, flat, and compact meclizine hydrochloride zones on a bright green background when viewed under 254 nm UV light . The retention factor (Rf) value for meclizine hydrochloride was determined to be 0.76 . This method offers advantages over spectrophotometry due to its selectivity, achieved through the TLC separation step, and is considered simpler, faster, and more cost-effective compared to High-Performance Liquid Chromatography (HPLC) .
Elemental Analysis and Contaminant Determination
Elemental analysis and contaminant determination are critical aspects of quality control for pharmaceutical compounds like meclizine hydrochloride to ensure drug purity and safety . Heavy metals are naturally occurring elements whose widespread distribution necessitates careful monitoring due to potential health and environmental impacts .
Atomic Absorption Spectrometry (AAS) is a validated analytical technique used for the determination of trace metal content, specifically nickel, in bulk meclizine hydrochloride . A study focused on developing such a method found that the wavelength for analysis was 232 nm, with an integration duration of 5.0 seconds . The method's sensitivity was demonstrated by detection and quantification limits of 0.051 mg/L and 0.15 mg/L, respectively .
The accuracy of this AAS method was evaluated through recovery rates for nickel concentrations spiked at different levels in meclizine hydrochloride. The recovery rates were determined to be 109.33% for 50% spike, 96.5% for 100% spike, and 97.55% for 150% spike, indicating good accuracy . The linearity of the method was established over a range of 0.5–2.5 mg/L, with a correlation coefficient of 0.9985, demonstrating good linearity and system suitability in accordance with ICH guidelines . This validated AAS method is crucial for ensuring the quality and safety of meclizine hydrochloride by controlling trace metal impurities .
Solid-State Characterization Techniques
Solid-state characterization techniques are vital for understanding the physical properties of meclizine hydrochloride and its interactions with excipients, which can influence drug performance and stability .
Fourier-Transform Infrared (FTIR) spectroscopy is extensively used to investigate possible interactions between meclizine hydrochloride and various excipients or carriers in the solid state . FTIR spectra are typically recorded in the frequency range of 400-4000 cm⁻¹ using methods such as KBr disc preparation .
Differential Scanning Calorimetry (DSC) is a thermal analysis technique applied to characterize the thermal behavior and crystallinity of meclizine hydrochloride and its formulations . DSC thermograms provide insights into melting points, phase transitions, and crystallinity changes, often conducted under nitrogen atmosphere at a controlled heating rate, typically ranging from 10 °C/min to 15 °C/min, over a temperature range of 0 °C to 350 °C .
The DSC thermogram of pure meclizine hydrochloride typically exhibits a sharp endothermic peak corresponding to its melting point, indicating its crystalline nature . Reported melting points for meclizine hydrochloride from DSC analysis include approximately 220.03 °C , 225 °C , 216.32 °C , and 206.66 °C .
In formulations, particularly those involving inclusion complexes or solid dispersions, DSC thermograms can reveal changes in the drug's thermal behavior. For instance, when meclizine hydrochloride forms an inclusion complex with cyclodextrins, the characteristic endothermic peak of the drug may shift, attenuate, or even disappear . This phenomenon often indicates a reduction in the drug's crystallinity and potential conversion to an amorphous form, or inclusion within the carrier's cavity . For example, studies with β-cyclodextrin showed that the endothermic peak of meclizine hydrochloride at 220.03 °C either significantly lowered or disappeared in the complex, suggesting partial complex formation and decreased crystallinity . Similarly, the absence of the meclizine endothermic peak in solid dispersions with mannitol (B672) suggests solubilization of the drug in the melted carrier, indicating its molecular dispersion in an amorphous form within the polymeric matrix . DSC studies have also confirmed no significant thermal interaction between meclizine hydrochloride and various excipients in fast-dissolving tablets, with the drug's endothermic peak remaining consistent .
Scanning Electron Microscopy (SEM) for Morphology
Scanning Electron Microscopy (SEM) is a crucial analytical technique employed to investigate the surface morphology and structural characteristics of meclizine hydrochloride, both in its pure form and within various formulations. Research has utilized SEM to visualize the physical alterations induced by different formulation approaches, which can significantly impact dissolution properties.
Studies have characterized pure meclizine hydrochloride as a solid exhibiting a smooth surface morphology . In contrast, β-cyclodextrin (βCD), often used in inclusion complexes, typically appears as a thick solid with a non-smooth surface . When meclizine hydrochloride is incorporated into inclusion complexes, such as those prepared by physical trituration with β-cyclodextrin, the resulting material may display a surface morphology resembling a mixture of the individual components . Furthermore, observations from SEM, corroborated by differential scanning calorimetry (DSC) results, have indicated a reduction or loss of crystallinity in meclizine hydrochloride when converted into an inclusion complex formulation .
SEM has also been applied to analyze solid dispersions, revealing physical structural changes in the surface topography of drug particles within these systems . In the context of sustained-release formulations, such as alginate microbeads, SEM has identified that the prepared beads possess a rough surface and exhibit surface cracks . For meclizine hydrochloride immediate-release (IR) cores, SEM has shown them to be spherical and intact, characterized by numerous minute pores on an otherwise smooth surface. Cross-sectional analysis of these cores indicated a uniform microcrystalline cellulose (MCC) network devoid of pores. The application of thin films, such as Eudragit coatings, has been observed to reduce the number of pores on the surface of these pellets.
Typical operating conditions for SEM in these studies include the use of instruments like the LEO 435 Variable Pressure SEM or Inspect F50, Holland. Accelerating voltages are often set around 20 kV, with beam currents of 30–40 mA, filament currents of 1.75 μA, and probe currents of 250 pA, utilizing a Robinson detector . Samples are commonly coated with a thin layer of gold in a vacuum environment to enhance electrical conductivity for imaging at various magnifications .
In Vitro Dissolution Rate Determination and Solubility Enhancement Studies
The inherent low aqueous solubility and slow dissolution rate of meclizine hydrochloride are significant challenges that impede its absorption and subsequent bioavailability . To overcome these limitations, various formulation strategies have been investigated, with their effectiveness primarily assessed through in vitro dissolution rate determination and solubility enhancement studies.
Inclusion ComplexationInclusion complexation, particularly with cyclodextrins, has emerged as a prominent method to improve meclizine hydrochloride's solubility and dissolution. Both β-cyclodextrin (βCD) and 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD) have demonstrated significant improvements in the aqueous solubility and dissolution rate of meclizine hydrochloridenih.govfishersci.fisuprabank.org. Phase solubility studies have shown a direct relationship between the concentration of β-cyclodextrin and the increased solubility of meclizine hydrochloridenih.gov.
Different preparation methods for inclusion complexes, including kneading, co-precipitation, and physical mixtures, have been evaluated. A study comparing these methods showed that an inclusion complex (CD5) prepared by the kneading method achieved a drug release of 75.5% in 10 minutes and 98.0% in 45 minutes . The co-precipitation method yielded 70% drug release in 10 minutes and 86% in 45 minutes. In comparison, physical mixtures exhibited lower release rates, reaching up to 50% in 10 minutes and 70% in 45 minutes, while a marketed product released 81% in 10 minutes and 97% in 45 minutes . Notably, the inclusion complex demonstrated a faster dissolution rate than the marketed product .
Another investigation utilizing 2-HP-β-CD reported that an inclusion complex prepared by the kneading method released 79% of the drug in 10 minutes and 95% in 30 minutes . The co-precipitation method resulted in 73% release in 10 minutes and 90% in 30 minutes, whereas the pure drug showed a release of 25% in 10 minutes and 55% in 30 minutes . A tablet formulation developed using a 1:1 kneading complex of meclizine hydrochloride and 2-HP-β-CD achieved approximately 96% drug release in 30 minutes, significantly outperforming a conventional marketed tablet which released only 54% in the same timeframe .
Table 1: Comparative In Vitro Dissolution Rates of Meclizine Hydrochloride Formulations with Cyclodextrins
| Formulation Type (Method) | % Drug Release (10 min) | % Drug Release (30 min) | % Drug Release (45 min) | Reference |
| With β-Cyclodextrin | ||||
| Inclusion Complex (Kneading) | 75.5% | N/A | 98.0% | |
| Inclusion Complex (Co-precipitation) | 70% | N/A | 86% | |
| Physical Mixture | 50% | N/A | 70% | |
| Marketed Product | 81% | N/A | 97% | |
| With 2-HP-β-Cyclodextrin | ||||
| Inclusion Complex (Kneading) | 79% | 95% | N/A | |
| Inclusion Complex (Co-precipitation) | 73% | 90% | N/A | |
| Pure Drug | 25% | 55% | N/A | |
| Prepared Tablet (1:1 kneading complex) | N/A | ~96% | N/A | |
| Marketed Tablet (Conventional) | N/A | 54% | N/A |
Solid Dispersion MethodThe solid dispersion method, particularly using polyethylene (B3416737) glycol (PEG) 4000 and 6000 as carriers, has also proven effective in enhancing the solubility and dissolution rate of meclizine hydrochloridesigmaaldrich.comfishersci.ca. A specific formulation, F8, prepared with PEG 6000, demonstrated an impressive 99.26 ± 1.62% drug release within 20 minutessigmaaldrich.comfishersci.ca. Its initial dissolution rate (IDR) was calculated at 4.96%/min, which is substantially higher than the 44.67 ± 1.48% release and 2.23%/min IDR observed for control tablets (conventional tablets using pure drug)sigmaaldrich.comfishersci.ca. The relative dissolution rate (RDR) for formulation F8 was found to be 2.22, and the dissolution efficiency (DE) increased by 3.0-fold, from 22.05 for control tablets to 57.94 for F8sigmaaldrich.comfishersci.ca.
Table 2: Dissolution Parameters of Meclizine Hydrochloride Solid Dispersions
| Formulation | % Drug Release (20 min) | Initial Dissolution Rate (IDR, %/min) | Relative Dissolution Rate (RDR) | Dissolution Efficiency (DE) | Reference |
| F8 (PEG 6000) | 99.26 ± 1.62% | 4.96%/min | 2.22 | 57.94 | |
| Control Tablets | 44.67 ± 1.48% | 2.23%/min | N/A | 22.05 |
Sublimation Method for Fast Dissolving TabletsThe sublimation method, often employed for fast dissolving tablets, also improves the dissolution rate. In a study using camphor (B46023) as a sublimating agent, a formulation (F9) exhibited a rapid dissolution profile, with 98.61 ± 0.25% drug release in 30 minutesfishersci.se. The initial dissolution rate for F9 was 3.29%/min, which significantly exceeded that of marketed tablets (65.43 ± 0.57% release and 2.18%/min IDR)fishersci.se. This method resulted in a 1.4-fold increase in dissolution efficiency for F9 (63.37) compared to marketed tablets (45.53)fishersci.se.
Table 3: Dissolution Parameters of Meclizine Hydrochloride Fast Dissolving Tablets (Sublimation Method)
| Formulation | % Drug Release (30 min) | Initial Dissolution Rate (IDR, %/min) | Dissolution Efficiency (DE) | Reference |
| F9 (Camphor) | 98.61 ± 0.25% | 3.29%/min | 63.37 | |
| Marketed Tablets | 65.43 ± 0.57% | 2.18%/min | 45.53 |
Pharmacokinetic Research in Non Human Models and in Vitro Systems
Absorption and Distribution Studies in Preclinical Models
While much of the detailed pharmacokinetic data for meclizine (B1204245) hydrochloride pertains to human studies, preclinical models have contributed to understanding its absorption and distribution characteristics. Meclizine is absorbed following oral administration . In a mouse model of achondroplasia, the pharmacokinetics after a single 2 mg/kg dose of meclizine revealed a maximum drug concentration (Cmax) of 60.7 ng/mL. This Cmax was lower than those observed at clinical doses .
Detailed distribution characteristics of meclizine in humans are not fully known . However, in human pharmacokinetic studies, meclizine has a reported volume of distribution of approximately 6.78 ± 3.52 L, and it is capable of crossing the blood-brain barrier . Preclinical studies, particularly in animal models, are utilized to obtain initial insights into a drug's distribution, helping to determine its presence and concentration in various tissues, though specific data for meclizine hydrochloride's distribution in non-human models are limited in available literature.
Biotransformation Pathways and Metabolite Identification of Meclizine Hydrochloride
Biotransformation is a critical process where a drug is chemically altered within the body, leading to its desired effect or elimination . Meclizine hydrochloride undergoes hepatic metabolism . In vitro metabolic studies, utilizing human hepatic microsomes and recombinant cytochrome P450 (CYP) enzymes, have been instrumental in identifying the metabolic pathways of meclizine hydrochloride . Metabolite identification studies are vital throughout drug development to understand clearance pathways, identify potentially active or reactive metabolites, and optimize drug structures .
Role of Cytochrome P450 Enzymes (e.g., CYP2D6) in Meclizine Hydrochloride Metabolism
Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a vast array of xenobiotics, including drugs . In the case of meclizine hydrochloride, in vitro metabolic studies have consistently identified CYP2D6 as the dominant enzyme responsible for its metabolism . This enzyme primarily mediates processes such as aromatic hydroxylation or benzylic oxidation of meclizine . CYP2D6 is responsible for metabolizing a significant percentage of small-molecule drugs, highlighting its importance in drug disposition .
Genetic Polymorphism Impact on Meclizine Hydrochloride Metabolism in Research Models
The CYP2D6 enzyme exhibits significant genetic polymorphism, leading to substantial variability in its enzymatic activity among individuals . This genetic variability results in different metabolizer phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers . These phenotypic variations can significantly influence the systemic exposure and metabolism of meclizine hydrochloride . In vitro systems are valuable tools for assessing the functional impact of both common and rare genetic variants, helping to predict their potential clinical implications on drug metabolism .
Excretion Mechanisms in Preclinical Studies
The excretion of meclizine hydrochloride and its metabolites from the body is essential for drug clearance. Preclinical studies, particularly those analyzing animal bile, urine, and feces, provide valuable information regarding a drug's metabolic and clearance pathways . For meclizine, elimination occurs through the excretion of metabolites in the urine and unchanged drug in the feces .
Enantiomer-Specific Pharmacokinetics (e.g., (S)-Meclizine)
Meclizine is administered as a racemic mixture, meaning it contains equal amounts of two enantiomers, (S)-meclizine and (R)-meclizine . Research has explored the enantiomer-specific pharmacokinetics to understand potential differences in their biological activities and disposition. In preclinical models, both (R)- and (S)-meclizine have been shown to be equipotent in their ability to inhibit mitochondrial respiration and induce ischemic tolerance . Interestingly, (S)-meclizine demonstrated reduced histamine (B1213489) H1 receptor binding compared to the racemate, suggesting an improved safety profile due to fewer dose-limiting side effects associated with antihistaminic activity . Bioanalytical chiral chromatographic techniques are employed to separate and quantify these enantiomers in biological matrices, allowing for the determination of enantiomer-specific pharmacokinetic parameters, as demonstrated in rabbit studies for other compounds exhibiting stereoselective disposition .
Advanced Research Topics and Future Directions in Meclizine Hydrochloride Studies
Computational Drug Design and Optimization Based on Meclizine (B1204245) Hydrochloride Scaffolds
Meclizine hydrochloride, with its piperazine (B1678402) scaffold, serves as a valuable starting point for computational drug design aimed at developing new compounds with optimized pharmacological profiles. The drug's known interactions with histamine (B1213489) H1 receptors, and its anticholinergic properties, provide a basis for structure-activity relationship (SAR) studies and molecular docking simulations . Computational approaches allow for the prediction of binding affinities to various targets and the design of derivatives with enhanced selectivity or novel mechanisms of action. For instance, while meclizine is a non-selective H1 antagonist, computational models can explore modifications to the piperazine ring or its aromatic substituents to modulate affinity for H1 receptors or explore other targets . This includes efforts to design analogues that might retain desired effects while minimizing potential off-target interactions.
Application of Meclizine Hydrochloride as a Research Tool in Cellular Signaling and Metabolic Studies
Meclizine hydrochloride has emerged as a valuable research tool for investigating cellular signaling and metabolic pathways, particularly concerning mitochondrial function. Studies have shown that meclizine can inhibit mitochondrial respiration, promoting a metabolic shift from oxidative phosphorylation towards glycolysis . This metabolic toggling effect has been observed to confer resilience against ischemia-reperfusion injury in various organs, including the brain, heart, and kidney . For example, micro-positron emission tomography (micro-PET) studies in mice have provided in vivo evidence that meclizine increases glucose uptake in ischemic penumbra, consistent with a shift in energy metabolism towards glycolysis . Research also suggests that meclizine may exert its effects by targeting the PCYT2 enzyme, leading to elevated phosphoethanolamine levels, which can directly inhibit complex II of the respiratory chain . The identification of meclizine as a mouse Constitutive Androstane (B1237026) Receptor (mCAR) agonist, while acting as an inverse agonist for human CAR (hCAR), highlights its utility in comparative pharmacological studies of CAR function, allowing for kinetic studies due to its metabolic clearance .
Investigating Novel Pharmacological Activities of Meclizine Hydrochloride (e.g., Anti-Eczema Activity via PASS Prediction)
Beyond its established antiemetic and antivertigo properties, meclizine hydrochloride is being investigated for novel pharmacological activities. Recent research has identified meclizine as a potential anti-inflammatory compound. For example, screening of anti-inflammatory drugs has shown meclizine to possess strong anti-inflammatory properties . Mechanistic studies, including cell culture experiments, have demonstrated meclizine's ability to inhibit the production and release of inflammatory cytokines such as interleukin-1 beta (IL-1β) and interleukin-8 (IL-8) . In human skin explants, meclizine also reduced inflammatory markers like IL-1β and tumor necrosis factor-alpha (TNF-α) . Animal studies have further supported its anti-inflammatory potential, showing that a 1% meclizine gel reduced Cutibacterium acnes-induced skin inflammation . This anti-inflammatory activity suggests its potential in treating inflammatory skin conditions like acne vulgaris . Although not explicitly found in the search results regarding "anti-eczema activity via PASS prediction," the general anti-inflammatory findings support a broader exploration of its dermatological applications. Additionally, meclizine hydrochloride has shown the ability to inhibit FGFR3 signaling and promote bone growth in an animal model of achondroplasia, warranting further research .
Development of Novel Research Formulations for Enhanced In Vitro/In Vivo Study Performance (e.g., Solid Dispersions, Inclusion Complexes, Sublingual Formulations)
To address the challenges of low aqueous solubility and variable bioavailability of meclizine hydrochloride, various novel formulations are being developed to enhance its performance in research studies.
Solid Dispersions: Solid dispersion technology is extensively explored to improve the solubility and dissolution rate of meclizine. Formulations using polyethylene (B3416737) glycol (PEG) 4000, 6000, or 8000 as carriers have shown significant enhancements in solubility and dissolution . Studies have demonstrated that solid dispersions can achieve almost complete drug release within 15-30 minutes, considerably faster than pure drug . In vivo pharmacokinetic studies in rabbits have confirmed that optimized solid dispersion formulations can lead to significantly improved bioavailability and sustained release compared to pure meclizine hydrochloride . For instance, a formulation with Gelucire 44/14 increased meclizine's solubility by 152-fold and dissolution rate by 7.23-fold, resulting in a 209% relative bioavailability compared to the pure drug in in vivo pharmacokinetic studies .
Inclusion Complexes: Inclusion complexes, particularly with cyclodextrins like β-cyclodextrin (β-CD) or 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD), are being investigated to improve the solubility and dissolution rate of meclizine hydrochloride . These complexes enhance the solubility of meclizine, which is poorly soluble in water, thereby improving its dissolution profile . Prepared by methods such as physical mixing, kneading, or co-precipitation, these complexes demonstrate a loss of crystallinity of meclizine, contributing to faster drug release .
Sublingual and Fast Dissolving Formulations: Research into sublingual tablets, orally disintegrating tablets (ODTs), and fast-dissolving wafers aims to achieve a rapid onset of action, which is beneficial for conditions requiring quick relief . Sublimation methods with superdisintegrants like camphor (B46023) have been used to prepare fast-dissolving tablets, achieving nearly 98.61% drug release within 30 minutes, significantly faster than marketed tablets . Sublingual formulations, often incorporating inclusion complexes to enhance solubility, are designed for direct compression to allow for rapid absorption through the oral mucosa, bypassing first-pass metabolism . For example, meclizine hydrochloride fast-dissolving wafers have shown disintegration times as low as 6 seconds and rapid drug release, with over 98% release within 6 minutes in in vitro studies . Novel chewing gum formulations containing meclizine hydrochloride have also been developed for sustained release .
Emerging Analytical Techniques for Meclizine Hydrochloride and its Metabolites in Complex Biological Matrices (Non-human)
Advanced analytical techniques are crucial for quantifying meclizine hydrochloride and its metabolites in biological matrices, particularly in non-human studies for pharmacokinetic and metabolic research. High-performance liquid chromatography-mass spectrometry (HPLC-MS) is a prominent technique due to its sensitivity and robustness . This method typically involves protein precipitation for sample preparation and positive electrospray ionization for detection, allowing for the precise determination of meclizine concentrations in plasma . Such techniques are vital for investigating the drug's metabolism, including the role of enzymes like CYP2D6, which is identified as the dominant hepatic enzyme metabolizing meclizine in in vitro metabolic studies . These analytical advancements enable detailed pharmacokinetic studies in animal models, providing insights into absorption, distribution, metabolism, and excretion in the context of novel formulations and pharmacological investigations .
Q & A
Basic Research Questions
How can researchers ensure the purity and identity of meclizine hydrochloride in experimental setups?
To validate purity and identity, use pharmacopeial reference standards (e.g., USP or EP-grade materials) with documented CAS numbers (e.g., CAS 644-62-2 for meclizine hydrochloride). Analytical methods such as HPLC with UV detection or mass spectrometry (MS) should be employed, cross-referenced against impurity profiles listed in regulatory guidelines (e.g., EP impurities B-F) . For novel syntheses, provide NMR, FTIR, and elemental analysis data to confirm structural integrity.
What safety protocols are essential when handling meclizine hydrochloride in laboratory settings?
Follow OSHA Hazard Communication Standard guidelines, including:
- Use of PPE (gloves, lab coats, eye protection) to avoid dermal/ocular exposure.
- Immediate rinsing with water for 15+ minutes upon contact (eyes/skin) .
- Storage in locked, ventilated areas to prevent unauthorized access.
- Disposal via approved waste facilities to comply with federal regulations .
Note: Always consult the compound-specific Safety Data Sheet (SDS) for tailored protocols.
Advanced Research Questions
What methodological considerations are critical when designing in vitro release studies for meclizine hydrochloride formulations?
Adopt a factorial design approach to optimize variables like excipient ratios, dissolution media pH, and agitation rates. For example, in hydroxyzine hydrochloride fast-dissolving tablets (FDTs), kinetic models (zero-order, Higuchi, Korsmeyer-Peppas) were applied to analyze release mechanisms . Validate dissolution apparatus (e.g., USP Apparatus II) and include sink conditions to ensure biorelevance. Replicate experiments across multiple batches to assess inter-batch variability.
How should researchers address discrepancies in pharmacokinetic data from different meclizine hydrochloride studies?
Conduct meta-analyses to identify confounding variables (e.g., dosage forms, animal models, analytical techniques). Use compartmental modeling (e.g., non-linear mixed-effects modeling) to reconcile differences in absorption/distribution parameters. Cross-validate findings with in vitro-in vivo correlation (IVIVC) studies, referencing standardized protocols from regulatory bodies .
What advanced analytical techniques are recommended for detecting impurities in meclizine hydrochloride samples?
- LC-MS/MS : Quantify trace impurities (e.g., EP-listed degradants) at ppm levels.
- X-ray Diffraction (XRD) : Differentiate polymorphic forms affecting bioavailability.
- Forced Degradation Studies : Expose samples to heat, light, and humidity to identify degradation pathways .
Compare results against impurity reference standards (e.g., CAS 119-56-2 for Impurity B) to ensure accuracy.
How can researchers optimize experimental reproducibility in meclizine hydrochloride synthesis?
- DoE (Design of Experiments) : Systematically vary reaction parameters (temperature, solvent ratio, catalyst concentration) to identify optimal conditions.
- In-line PAT (Process Analytical Technology) : Use real-time monitoring (e.g., Raman spectroscopy) to control critical quality attributes.
- Purification : Employ recrystallization or column chromatography, validated via melting point and chiral HPLC analysis .
Data Contradiction Analysis
What strategies mitigate conflicting results in meclizine hydrochloride’s mechanism of action studies?
- Orthogonal Assays : Combine in vitro receptor-binding assays with in vivo electrophysiology to cross-verify targets.
- Dose-Response Curves : Assess potency across a wide concentration range to identify non-linear effects.
- Collaborative Replication : Share protocols via open science platforms to minimize inter-lab variability .
Methodological Resources
- Reference Standards : Use LGC Standards (e.g., CAS 644-62-2) for analytical validation .
- Safety Protocols : Adapt guidelines from analogous hydrochlorides (e.g., xylazine, promethazine) until compound-specific SDS is available .
- Experimental Design : Apply factorial optimization frameworks from hydroxyzine hydrochloride studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
